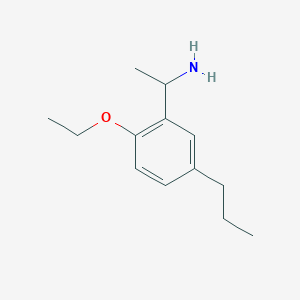
1-(2-Ethoxy-5-propylphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Ethoxy-5-propylphenyl)ethanamine is an organic compound belonging to the class of ethanamines It is characterized by the presence of an ethoxy group and a propyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxy-5-propylphenyl)ethanamine can be achieved through several methods. One common approach involves the reductive amination of the corresponding ketone or aldehyde with an amine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of the corresponding nitrile or nitro compound. This process is usually carried out in the presence of a metal catalyst such as palladium on carbon or Raney nickel .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Ethoxy-5-propylphenyl)ethanamine undergoes various chemical reactions, including:
Substitution: The ethanamine moiety can undergo nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium cyanoborohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, Raney nickel.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, secondary amines.
Substitution: Secondary and tertiary amines.
Applications De Recherche Scientifique
1-(2-Ethoxy-5-propylphenyl)ethanamine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(2-Ethoxy-5-propylphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Ethoxy-5-methylphenyl)ethanamine: Similar structure but with a methyl group instead of a propyl group.
1-(2,5-Dimethylphenyl)ethanamine: Contains two methyl groups on the phenyl ring.
1-(4-Ethylphenyl)ethanamine: Features an ethyl group on the phenyl ring.
Uniqueness
1-(2-Ethoxy-5-propylphenyl)ethanamine is unique due to the presence of both an ethoxy and a propyl group on the phenyl ring, which may confer distinct chemical and biological properties compared to its analogs. This structural uniqueness can lead to different reactivity and interactions with biological targets, making it a compound of interest for further research and development .
Propriétés
Numéro CAS |
634150-54-2 |
|---|---|
Formule moléculaire |
C13H21NO |
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
1-(2-ethoxy-5-propylphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO/c1-4-6-11-7-8-13(15-5-2)12(9-11)10(3)14/h7-10H,4-6,14H2,1-3H3 |
Clé InChI |
YVAQPHJLVNPPNC-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C=C1)OCC)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate](/img/structure/B12572323.png)
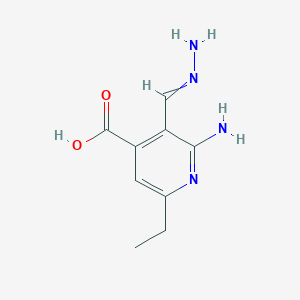

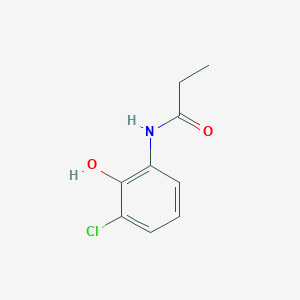
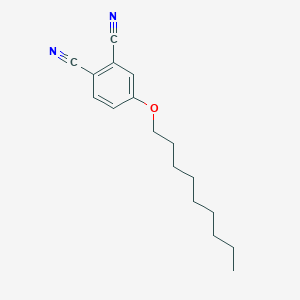

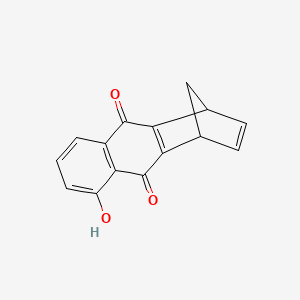
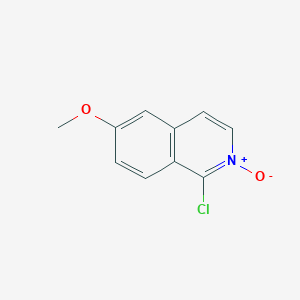
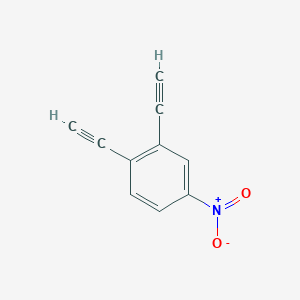
![1-Methyl-3,4-diphenyl-1H-pyrazolo[3,4-B]quinoline](/img/structure/B12572381.png)
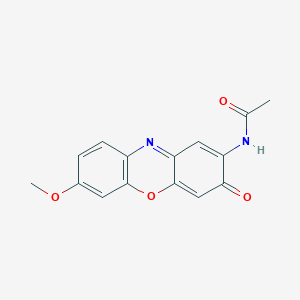
![9-Hydroxy-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B12572391.png)

![Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride](/img/structure/B12572406.png)
